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Pd-1/pd-l1 inhibitor 1 -

Pd-1/pd-l1 inhibitor 1

Catalog Number: EVT-279033
CAS Number:
Molecular Formula: C29H33NO5
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PDI-1 is a small molecule inhibitor designed to disrupt the interaction between PD-1 and PD-L1. This interaction plays a crucial role in suppressing the immune system's response to cancer cells. By inhibiting this interaction, PDI-1 aims to reactivate the immune system, enabling it to effectively target and destroy tumor cells []. This mechanism positions PDI-1 as a potential alternative to monoclonal antibodies currently used in immune checkpoint blockade therapy [].

  • Compound Description: BMS-202 is a small-molecule inhibitor specifically designed to disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) []. This inhibition prevents the suppression of T cell activity, promoting an antitumor immune response. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in vivo, particularly when combined with therapies like photodynamic therapy [, ].
  • Relevance: BMS-202 shares a direct mechanism of action with PD-1/PD-L1 inhibitor 1, both being small molecule antagonists targeting the PD-1/PD-L1 interaction [, , ]. While the precise structural relationship between the two hasn't been explicitly defined in the provided papers, their shared target and classification as small-molecule inhibitors suggest likely structural similarities.
  • Compound Description: (D)-PPA 1 is a peptide-based inhibitor designed to block the interaction between PD-1 and PD-L1 []. It functions similarly to antibody-based inhibitors by preventing the immune checkpoint activation that hinders T cell-mediated tumor cell destruction.
  • Relevance: Similar to PD-1/PD-L1 inhibitor 1, (D)-PPA 1 functions by directly antagonizing the PD-1/PD-L1 interaction [, ]. The peptide nature of (D)-PPA 1 suggests a distinct structural class compared to the likely small-molecule structure of PD-1/PD-L1 inhibitor 1, although both ultimately target the same protein-protein interaction.

Anti-PD-1/PD-L1 Antibodies

  • Compound Description: This broad category encompasses various monoclonal antibodies developed to target either PD-1 or PD-L1. These antibodies include but are not limited to Nivolumab, Pembrolizumab (targeting PD-1), Atezolizumab, Avelumab, and Durvalumab (targeting PD-L1) [, , , , , , , , , , , , , , , ]. These antibodies function by binding to their respective targets on immune or tumor cells, preventing the PD-1/PD-L1 interaction and restoring T cell activity against tumors.
  • Relevance: While structurally distinct from the small-molecule PD-1/PD-L1 inhibitor 1, these antibodies share the same therapeutic target []. They highlight the clinical relevance of inhibiting the PD-1/PD-L1 axis and provide a benchmark for comparing the efficacy and safety of small-molecule inhibitors like PDI-1.

Liothyronine (T3)

  • Compound Description: Liothyronine, also known as T3, is a thyroid hormone with a well-established role in regulating metabolism []. Recent computational studies utilizing e-Pharmacophore modeling and virtual screening identified T3 as a potential inhibitor of PD-1/PD-L1 interaction [].

Ginseng polysaccharides (GPs)

  • Compound Description: Ginseng polysaccharides (GPs) are complex carbohydrates derived from ginseng, a medicinal plant. GPs are not direct inhibitors of PD-1/PD-L1 interaction, but preclinical studies suggest they can modulate the gut microbiota and influence the kynurenine/tryptophan ratio []. These changes were associated with enhanced efficacy of anti-PD-1 therapy, particularly in non-responding subjects.
  • Relevance: While structurally unrelated to PD-1/PD-L1 inhibitor 1, the ability of GPs to potentiate the antitumor effects of anti-PD-1 therapy in preclinical models highlights the importance of the tumor microenvironment and its interplay with immune checkpoint blockade [, ].

Chidamide (CHI)

  • Compound Description: Chidamide (CHI) is an epigenetic modulator that inhibits histone deacetylase []. While not a direct inhibitor of PD-1/PD-L1, preclinical evidence suggests that CHI can enhance tumor immunogenicity and increase the expression of PD-L1, MHC I, and MHC II on tumor cells []. This upregulation was associated with increased responsiveness to PD-1/PD-L1 blockade therapy.
  • Relevance: Although structurally dissimilar to PD-1/PD-L1 inhibitor 1, CHI demonstrates a complementary mechanism by priming the tumor microenvironment for enhanced response to checkpoint inhibitors [, ]. This highlights the potential for combining epigenetic modulation with direct PD-1/PD-L1 inhibition to enhance therapeutic efficacy.
Overview

The compound known as "Pd-1/pd-l1 inhibitor 1" is a significant player in the field of cancer immunotherapy, particularly in targeting the programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) pathway. This pathway is crucial for regulating immune responses, and its blockade has shown promise in enhancing anti-tumor immunity. PD-1 is a receptor on T cells that, when engaged by its ligands PD-L1 or PD-L2, inhibits T cell activation and proliferation, allowing tumors to evade immune detection. The development of small molecule inhibitors targeting this interaction aims to restore T cell function against tumors.

Source and Classification

Pd-1/pd-l1 inhibitor 1 belongs to a class of compounds designed to inhibit the PD-1/PD-L1 interaction. These inhibitors can be classified as small molecule inhibitors, which are distinct from monoclonal antibodies that also target this pathway. The small molecule approach offers advantages such as improved tissue penetration and potentially fewer side effects compared to antibody therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pd-1/pd-l1 inhibitor 1 typically involves several organic chemistry techniques including:

  • Coupling Reactions: Utilizing coupling agents to join different molecular fragments.
  • Functional Group Modifications: Altering functional groups to enhance binding affinity or solubility.
  • Purification Techniques: Employing chromatography methods such as HPLC (High-Performance Liquid Chromatography) to isolate the desired compound from reaction mixtures.

For instance, a novel series of compounds bearing a benzo[d]isoxazole scaffold has been reported, with specific modifications leading to enhanced inhibitory activity against PD-1/PD-L1 interactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of Pd-1/pd-l1 inhibitor 1 can be characterized by its specific binding sites that interact with the PD-L1 protein. Computational studies have identified key residues involved in binding, including:

  • Tyrosine 123
  • Methionine 115
  • Arginine 113

These residues form critical interactions that stabilize the inhibitor within the binding pocket of PD-L1, facilitating effective blockade of the PD-1/PD-L1 interaction . High-resolution crystallography has provided insights into these interactions, revealing a complex with a resolution of approximately 2.4 Å .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Pd-1/pd-l1 inhibitor 1 is its binding to the PD-L1 receptor, which inhibits the downstream signaling pathways that lead to T cell suppression. This interaction can be quantitatively analyzed using assays such as:

  • AlphaLISA Binding Assays: To measure the inhibition potency (IC50 values).

For example, certain derivatives of Pd-1/pd-l1 inhibitors have demonstrated IC50 values in the low nanomolar range (e.g., 26.8 nM), indicating strong binding affinity .

Mechanism of Action

Process and Data

The mechanism of action for Pd-1/pd-l1 inhibitor 1 involves blocking the interaction between PD-1 and PD-L1. When these two proteins bind, they inhibit T cell receptor signaling, leading to decreased T cell activity. By preventing this interaction, the inhibitor restores T cell function, promoting an immune response against tumor cells.

The process can be summarized as follows:

  1. Binding: The inhibitor binds to PD-L1.
  2. Disruption: This disrupts the PD-1/PD-L1 complex formation.
  3. Restoration: T cell activation and proliferation are restored, enhancing anti-tumor immunity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pd-1/pd-l1 inhibitor 1 exhibits several important physical and chemical properties that influence its efficacy:

  • Molecular Weight: Typically ranges around 300–500 g/mol for small molecules.
  • Solubility: Solubility in aqueous environments is crucial for bioavailability; modifications may enhance solubility.
  • Stability: Stability under physiological conditions is necessary to ensure effective delivery in therapeutic applications.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm these properties during development .

Applications

Scientific Uses

Pd-1/pd-l1 inhibitors have significant applications in cancer therapy:

Research continues into optimizing these inhibitors for better performance and reduced side effects, with ongoing clinical trials assessing their effectiveness across different cancer types . The ability to specifically target immune checkpoints makes these compounds invaluable in modern oncology.

Molecular and Cellular Basis of PD-1/PD-L1 Signaling

Biological Significance of PD-1/PD-L1 in Immune Regulation and Cancer Immunoevasion

The PD-1 (Programmed Death-1)/PD-L1 (Programmed Death-Ligand 1) pathway is a critical immune checkpoint that maintains self-tolerance and modulates T-cell activation in peripheral tissues. Under physiological conditions, PD-1 is transiently expressed on activated T cells, B cells, natural killer (NK) cells, and dendritic cells (DCs). Its interaction with PD-L1—constitutively expressed on antigen-presenting cells (APCs) and inducible on parenchymal cells—delivers inhibitory signals that prevent excessive immune activation and autoimmunity. This interaction attenuates T-cell receptor (TCR) signaling through Src homology region 2 domain-containing phosphatase-2 (SHP-2) recruitment, leading to dephosphorylation of key effector molecules (e.g., ZAP70, CD28, and PI3K). Consequently, T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ, TNF-α), and metabolic activity (e.g., glycolysis) are suppressed [1] [5].

In the tumor microenvironment (TME), cancer cells exploit this pathway for immunoevasion. Oncogenic signaling (e.g., via EGFR or MYC) and inflammatory cytokines (e.g., IFN-γ) drive PD-L1 overexpression on tumor cells and stromal cells. This results in sustained PD-1 engagement on tumor-infiltrating lymphocytes (TILs), inducing a state of "T-cell exhaustion" characterized by:

  • Functional Impairment: Reduced cytotoxicity, proliferation, and cytokine secretion [5] [9].
  • Phenotypic Changes: Upregulation of multiple inhibitory receptors (e.g., TIM-3, LAG-3) [3].
  • Metabolic Dysregulation: Inhibition of glycolysis and promotion of fatty-acid oxidation [1].Soluble PD-L1 (sPD-L1), shed from tumor cells or secreted via exosomes, further amplifies immunosuppression by engaging PD-1 on peripheral T cells. Elevated sPD-L1 levels correlate with advanced disease stage and poor prognosis in multiple cancers [6] [9].

Table 1: Mechanisms of PD-1/PD-L1-Mediated Cancer Immunoevasion

MechanismBiological ConsequenceClinical Impact
T-cell ExhaustionLoss of cytotoxic effector function, reduced IL-2/IFN-γImpaired antitumor immunity
Treg ExpansionEnhanced immunosuppressive activity via TGF-β signalingTumor immune tolerance
MDSC RecruitmentProduction of arginase, iNOS, and reactive oxygen speciesT-cell suppression in TME
Soluble PD-L1 ReleaseSystemic inhibition of T-cell activationResistance to immunotherapy; poor prognosis

Structural Biology of PD-1 and PD-L1: Domains, Interaction Interfaces, and Conformational Dynamics

PD-1 is a 288-amino-acid type I transmembrane protein with a single extracellular immunoglobulin variable (IgV)-like domain, a transmembrane domain, and a cytoplasmic tail containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM). The ITSM motif is indispensable for SHP-2 recruitment and signal transduction [2] [5]. PD-L1 (B7-H1, CD274) is a 290-amino-acid glycoprotein with extracellular IgV and IgC domains. Its IgV domain engages PD-1 through a conserved hydrophobic interface centered on the CC' loop, FG loop, and β-strands (e.g., C, C', F, G) [10]. Key structural features include:

  • PD-1/PD-L1 Binding Interface: Buried surface area of 1,970 Ų, stabilized by hydrogen bonds (e.g., PD-1 Asn66–PD-L1 Tyr123), salt bridges (e.g., PD-1 Asp85–PD-L1 Arg125), and hydrophobic packing (e.g., PD-1 Ile134–PD-L1 Ile54) [10].
  • Glycosylation Sites: N-linked glycans at Asn35, Asn58, Asn116, and Asn122 shield PD-L1 from proteasomal degradation. Core fucosylation by Fut8 enhances PD-1 binding affinity [6] [9].
  • Conformational Flexibility: The CC' loop of PD-L1 undergoes dynamic movement, enabling adaptation to PD-1 and therapeutic antibodies [10].

Therapeutic antibodies (e.g., atezolizumab, durvalumab) and small-molecule inhibitors (e.g., BMS-1001, BMS-1166) disrupt PD-1/PD-L1 through distinct mechanisms:

  • Antibodies: Atezolizumab binds the PD-L1 CC'FG β-sheet (epitope: Ile54, Tyr56, Gln66, Arg113, Arg125), sterically blocking PD-1 access [10].
  • Small Molecules: BMS compounds occupy a hydrophobic cleft beneath the PD-L1 CC' loop, inducing conformational changes that allosterically inhibit PD-1 binding [8].

Table 2: Structural Basis of PD-1/PD-L1 Inhibition by Therapeutic Agents

Therapeutic ClassRepresentative AgentsBinding Site on PD-L1Mechanism of Action
Monoclonal AntibodiesAtezolizumabCC'FG β-sheet (residues 54-125)Steric blockade of PD-1 interface
DurvalumabBC, CC', FG loops (residues 56-115)Competitive inhibition of PD-1 binding
Small MoleculesBMS-1001, BMS-1166Hydrophobic cleft beneath CC' loopAllosteric disruption of PD-1/PD-L1 docking

Transcriptional and Epigenetic Regulation of PD-1/PD-L1 Expression in Tumor Microenvironments

PD-1/PD-L1 expression is dynamically regulated by transcriptional activators, epigenetic modifiers, and post-translational mechanisms in response to TME signals.

Transcriptional Regulation

  • PD-L1 (CD274 gene):
  • Inflammatory Signals: IFN-γ activates JAK1/2–STAT1/STAT3–IRF1 axis, binding to the CD274 promoter [1] [9].
  • Oncogenic Pathways: NF-κB (via TNF-α), HIF-1α (hypoxia), and MYC drive PD-L1 transcription in tumors [1].
  • Stabilization by CMTM6/4: These membrane proteins prevent PD-L1 lysosomal degradation, increasing surface expression [6].
  • PD-1 (PDCD1 gene):
  • TCR Activation: NFATc1 binds conserved regions CR-B/CR-C in the PDCD1 promoter [9].
  • Cytokine Signaling: IFN-α enhances PD-1 via IRF9; IL-2/IL-15 reduce it through STAT5 [9].

Epigenetic Mechanisms

  • DNA Methylation: Hypomethylation of PDCD1 promoter in exhausted T cells correlates with sustained PD-1 expression [9].
  • Histone Modifications: H3K27ac marks at CD274 enhancers promote PD-L1 expression in NSCLC [1].
  • miRNA Regulation:
  • miR-15b/16/193a target PD-L1 mRNA, downregulated in melanoma [1].
  • miR-28 silences PD-1 in activated T cells [9].

Post-Translational Modifications (PTMs)

  • PD-L1 Ubiquitination: E3 ligases (e.g., STUB1, FBXO38) promote proteasomal degradation; deubiquitinases (e.g., CSN5) stabilize PD-L1 [6] [9].
  • PD-1 Ubiquitination: FBXO38 mediates PD-1 degradation in active T cells; loss enhances exhaustion [6].
  • PD-1 Glycosylation: N-linked glycans at Asn49/74, fucosylated by Fut8, prolong PD-1 membrane residency [9].

Table 3: Transcriptional and Epigenetic Regulators of PD-1/PD-L1

RegulatorTargetMechanismImpact in Cancer
STAT1/IRF1PD-L1Bind IFN-γ-responsive elements in CD274 promoterUpregulated by TME cytokines
NF-κB p65PD-L1Induces transcription via CSN5-mediated stabilizationCorrelates with inflammation
HIF-1αPD-L1Activates CD274 transcription under hypoxiaPromotes immunoevasion in hypoxic tumors
NFATc1PD-1Binds CR-B/CR-C in PDCD1 promoterSustains PD-1 in exhausted T cells
miR-15b/16PD-L1Degrade PD-L1 mRNALoss enhances PD-L1 in melanoma
EZH2 (H3K27me3)PD-L1Represses CD274 transcriptionSilenced in PD-L1-high tumors

Properties

Product Name

Pd-1/pd-l1 inhibitor 1

IUPAC Name

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1

InChI Key

ZBOYJODMIAUJHH-SANMLTNESA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

PD1-PDL1 inhibitor 1; PD1-PDL1-IN1; PD-1/PD-L1 inhibitor 1; PD-1/PD-L1 inhibitor 1

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC

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